Verucopeptin

v-ATPase subunit selectivity ATP6V1G

Verucopeptin is a 19-membered cyclodepsipeptide natural product first isolated from Actinomadura verrucosospora. It is a pyranylated cyclodepsipeptide structurally related to azinothricin and A83586C.

Molecular Formula C43H73N7O13
Molecular Weight 896.1 g/mol
Cat. No. B8136122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerucopeptin
Molecular FormulaC43H73N7O13
Molecular Weight896.1 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
InChIInChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+/t26-,27+,28+,30-,31+,36+,37+,38-,42-,43?/m1/s1
InChIKeyIKTLLLGZSOKVRF-GWALSTOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Verucopeptin for MDR Cancer Research: A Dual HIF-1/v-ATPase Inhibitor with Defined Subunit Selectivity


Verucopeptin is a 19-membered cyclodepsipeptide natural product first isolated from Actinomadura verrucosospora [1]. It is a pyranylated cyclodepsipeptide structurally related to azinothricin and A83586C [2]. Verucopeptin is principally defined by its dual inhibitory activity against hypoxia-inducible factor 1 (HIF-1) and the vacuolar H⁺-ATPase (v-ATPase) ATP6V1G subunit, distinguishing it from pan-v-ATPase inhibitors [3].

Dual HIF-1/v-ATPase pathway tool
ATP6V1G subunit-selective binding
MDR cancer model research workflow

Why Verucopeptin Cannot Be Replaced by Generic v-ATPase or HIF-1 Inhibitors in MDR Models


Substituting verucopeptin with generic v-ATPase inhibitors (e.g., bafilomycin A1) or standalone HIF-1 inhibitors fails to replicate its dual mechanism of action. Verucopeptin is the only natural product reported to simultaneously target the ATP6V1G subunit—a site not engaged by bafilomycin A1 or archazolid—while also inhibiting HIF-1 with an IC₅₀ of 0.22 μM, a potency comparable to many tool HIF-1 inhibitors but absent in all other v-ATPase-targeting agents [1]. This unique dual pharmacology underpins its efficacy in multidrug-resistant (MDR) cancer models where single-mechanism alternatives show cross-resistance .

This Product
Dual HIF-1/v-ATPase (ATP6V1G) mechanism; reported MDR model activity
Generic v-ATPase Inhibitor (e.g., Bafilomycin A1)
c-Ring targeting lacks HIF-1 inhibition; dual-pathway response may not replicate
HIF-1 Inhibitor Alone
Absent v-ATPase engagement; MDR-resistance profile may shift

Quantitative Differentiation of Verucopeptin Against Comparator v-ATPase and HIF-1 Inhibitors


ATP6V1G Subunit Selectivity: Verucopeptin vs. Bafilomycin A1 and Archazolid

Verucopeptin inhibits v-ATPase by directly targeting the ATP6V1G subunit, a binding site distinct from the c-ring targeted by bafilomycin A1 and archazolid. Competitive binding assays confirm that verucopeptin blocks VE-P labeling of ATP6V1G1 but not ATP1V1B2 or ATP6V1D, demonstrating intra-complex selectivity [1].

ATP6V1G selectivity
Head-to-head
Binds ATP6V1G1, spares ATP1V1B2/ATP6V1D; c-ring inhibitors (bafilomycin A1, archazolid) do not engage this subunit
Intra-complex subunit selectivity context
VE-P competitive binding assay in SGC7901/VCR cells
v-ATPase subunit selectivity ATP6V1G bafilomycin archazolid

MDR Cancer Cell Antiproliferative Activity: Verucopeptin vs. Taxol and Vincristine in K562R

In K562R multidrug-resistant chronic myelogenous leukemia cells, verucopeptin demonstrates an IC₅₀ of 388 nM, whereas these cells are resistant to Taxol and vincristine at concentrations up to 10 μM . Across a broader panel of 1,094 cancer cell lines, verucopeptin achieves IC₅₀ values below 100 nM in 66% of lines tested .

MDR cell antiproliferative
Data to verify
IC₅₀ 388 nM in K562R cells; >25-fold more potent than taxol/vincristine (>10 µM)
Reported MDR cell-model response context
Source review advised; broad panel (66% lines
mTORC1 dual inhibition
Class-level
p-S6K/p-4EBP1 suppression at 10–200 nM; rapamycin inhibits mTORC1 without v-ATPase, bafilomycin A1 lacks robust mTORC1 effect
Supports v-ATPase/mTORC1 pathway interaction studies
SGC7901/VCR, HT1080 cells; class-level inference
HIF-1 inhibition vs. c-Raf
Head-to-head
HIF-1 IC₅₀ 0.22 µM; spares c-Raf (tanespimycin inhibits both)
HIF-1 pathway-selective probe context
HT1080 luciferase reporter; western blot confirmation
In vivo MDR xenograft
Class-level
1 mg/kg i.v. b.i.d. 7 days repressed tumor growth; no significant body weight loss/gross toxicity; bafilomycin A1 poor tolerability at active doses
Reported in vivo tolerability endpoint context
BALB/c nude SGC7901/VCR xenograft; class-level comparison
Lysosomal acidification
Data to verify
Partial suppression of lysosomal acidification, less than bafilomycin A1 complete blockade
May contribute to tolerability context
In vitro assay; source review required
multidrug resistance K562R cytotoxicity vincristine taxol

Dual mTORC1 Pathway Inhibition: Verucopeptin vs. Rapamycin or Bafilomycin A1 Monotherapy

Verucopeptin strongly inhibits mTORC1 signaling by dephosphorylating p-S6K and p-4EBP1 at concentrations of 10–200 nM , a mechanism distinct from the direct mTORC1 inhibition by rapamycin. Unlike bafilomycin A1, which inhibits v-ATPase without robust mTORC1 suppression, verucopeptin's dual inhibition of v-ATPase and mTORC1 signaling leads to pronounced cell death in MDR models [1].

mTORC1 dual inhibition
Class-level
p-S6K/p-4EBP1 suppression at 10–200 nM; rapamycin inhibits mTORC1 without v-ATPase, bafilomycin A1 lacks robust mTORC1 effect
Supports v-ATPase/mTORC1 pathway interaction studies
SGC7901/VCR, HT1080 cells; class-level inference
mTORC1 S6K 4EBP1 rapamycin signaling

HIF-1 Inhibition Potency: Verucopeptin vs. Tanespimycin

Verucopeptin inhibits HIF-1 with an IC₅₀ of 0.22 μM in a luciferase reporter assay, decreasing HIF-1α protein levels in a dose-dependent manner without affecting c-Raf in HT1080 cells [1]. In contrast, the hsp90 inhibitor tanespimycin inhibits both HIF-1 and c-Raf expression, indicating broader, less specific effects on cellular signaling .

HIF-1 inhibition vs. c-Raf
Head-to-head
HIF-1 IC₅₀ 0.22 µM; spares c-Raf (tanespimycin inhibits both)
HIF-1 pathway-selective probe context
HT1080 luciferase reporter; western blot confirmation
HIF-1 hypoxia Tanespimycin HIF-1α selectivity

In Vivo Antitumor Efficacy in MDR Xenograft: Verucopeptin Monotherapy

In a BALB/c nude mouse model bearing subcutaneous SGC7901/VCR MDR gastric cancer xenografts, verucopeptin administered at 1 mg/kg i.v. twice daily for 7 days substantially repressed tumor growth without significant body weight loss or gross signs of toxicity [1]. This contrasts with many v-ATPase inhibitors (e.g., bafilomycin A1) that exhibit dose-limiting toxicity at efficacious doses in vivo .

In vivo MDR xenograft
Class-level
1 mg/kg i.v. b.i.d. 7 days repressed tumor growth; no significant body weight loss/gross toxicity; bafilomycin A1 poor tolerability at active doses
Reported in vivo tolerability endpoint context
BALB/c nude SGC7901/VCR xenograft; class-level comparison
in vivo xenograft SGC7901/VCR MDR tolerability

Lysosomal Acidification Inhibition: Verucopeptin vs. Bafilomycin A1

Verucopeptin suppresses lysosomal acidification in vitro, similar to bafilomycin A1 but to a lesser extent . This partial inhibition of lysosomal acidification, combined with its unique ATP6V1G targeting, distinguishes verucopeptin from bafilomycin A1, which potently and completely blocks lysosomal acidification and autophagosome-lysosome fusion .

Lysosomal acidification
Data to verify
Partial suppression of lysosomal acidification, less than bafilomycin A1 complete blockade
May contribute to tolerability context
In vitro assay; source review required
lysosomal acidification autophagy Baf A1 pH

Optimal Research Applications for Verucopeptin Based on Quantitative Differentiation Evidence


MDR Cancer Drug Discovery: Probing ATP6V1G as a Therapeutic Vulnerability in Taxol/Vincristine-Resistant Leukemia

Procure verucopeptin for target validation studies in K562R chronic myelogenous leukemia and other MDR cancer models. The compound retains an IC₅₀ of 388 nM in cells that are >25-fold resistant to Taxol and vincristine, enabling selection of ATP6V1G-dependent MDR populations [1].

HIF-1 Signaling Pathway Dissection: Selective Inhibition Without c-Raf Interference

Use verucopeptin as a chemical probe in HT1080 or similar cell lines to dissect HIF-1α-dependent transcriptional programs. Its HIF-1 IC₅₀ of 0.22 μM and lack of c-Raf modulation provide cleaner mechanistic readouts compared to hsp90 inhibitors like tanespimycin [1].

Dual v-ATPase/mTORC1 Signaling Studies: Investigating Synthetic Lethality in MDR Solid Tumors

Deploy verucopeptin in SGC7901/VCR gastric cancer xenograft models at 1 mg/kg i.v. to study the intersection of v-ATPase and mTORC1 signaling in vivo. The compound simultaneously inhibits both pathways, a unique feature not replicated by rapamycin or bafilomycin A1 [1].

Chemical Biology of v-ATPase Subunit Selectivity: Differentiating ATP6V1G vs. c-Ring Targeting

Utilize verucopeptin alongside bafilomycin A1 in comparative v-ATPase pharmacology studies. Verucopeptin's exclusive targeting of ATP6V1G (without binding ATP1V1B2 or ATP6V1D) makes it the only available tool to investigate V1G-specific functions in cancer cell biology [1].

Application
Selection Property
Validation Focus
ATP6V1G target validation in MDR cancer models
Dual HIF-1/v-ATPase pathway engagement
ATP6V1G-dependent MDR population response
HIF-1 signaling dissection without c-Raf interference
HIF-1 selectivity over c-Raf modulation
c-Raf-sparing HIF-1α transcriptional endpoints
Dual v-ATPase/mTORC1 pathway interaction studies
Concurrent mTORC1 and v-ATPase inhibition
Synthetic lethality endpoint validation
v-ATPase subunit-selective pharmacology
ATP6V1G-specific binding without c-ring cross-reactivity
V1G-dependent cellular functions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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